molecular formula C8H8BrNO2 B2612180 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol CAS No. 1936028-11-3

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol

Cat. No.: B2612180
CAS No.: 1936028-11-3
M. Wt: 230.061
InChI Key: ASKZTCPOHSSXIZ-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol is a heterocyclic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is characterized by a pyrano[4,3-b]pyridine core structure, which is a fused ring system containing both pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol typically involves the bromination of a suitable pyrano[4,3-b]pyridine precursor. One common method involves the reaction of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups .

Scientific Research Applications

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol is unique due to its specific ring structure and the presence of both bromine and hydroxyl functional groups. This combination of features makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2,7,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZTCPOHSSXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CO1)C=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936028-11-3
Record name 3-BROMO-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-8-OL
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